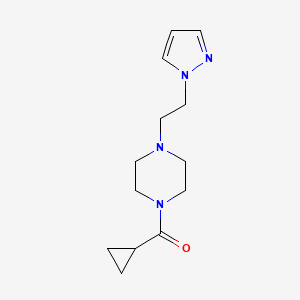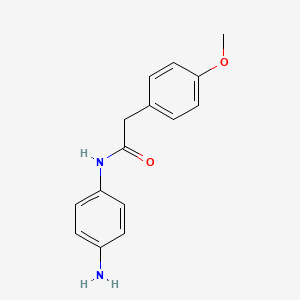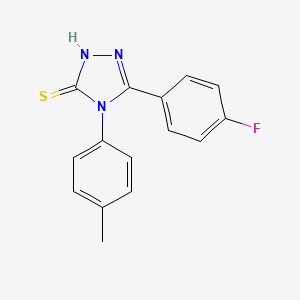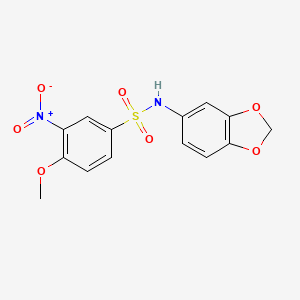![molecular formula C17H14ClNO4S B2873767 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate CAS No. 2589-10-8](/img/structure/B2873767.png)
3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate, also known as MITP, is a novel organic compound that has gained significant attention in scientific research due to its potential application in various fields. MITP is a heterocyclic compound that contains a thiazole ring and an indene moiety. The perchlorate anion is associated with the cationic MITP molecule through electrostatic interactions.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Studies on heterocyclic compounds, including thiazolium perchlorates, demonstrate their utility in synthesizing diverse heterocyclic structures. For instance, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes leads to the formation of various heterocycles like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, showcasing the compound's role in creating pharmacologically relevant structures (Shibuya, 1984).
Corrosion Inhibition
Thiazole derivatives are investigated for their corrosion inhibition properties. For instance, 2-((Thiazole-2-ylimino)methyl)phenol (THYMP) was studied as a corrosion inhibitor for mild steel in highly acidic environments, indicating the potential application of thiazole compounds in protecting metals from corrosion (Yılmaz et al., 2016).
Pharmacological Potential
Thiazole and thiadiazole derivatives are explored for their antimicrobial and anticancer activities. A study on pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives showed significant in vitro antibacterial and antifungal activities, suggesting the pharmaceutical relevance of thiazole compounds (B'Bhatt & Sharma, 2017). Another study focused on synthesizing novel thiazole and 1,3,4-thiadiazole derivatives as potent anticancer agents, further indicating the application of these compounds in developing new cancer treatments (Gomha et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate is the 3-Chymotrypsin-like cysteine protease (3CL pro) . The 3CL pro plays a key role in substrate recognition , making it an attractive target for this compound.
Mode of Action
The compound interacts with its target by docking well into the binding pockets S1 and S2 of 3CL pro . This interaction inhibits the activity of 3CL pro , thereby affecting the replication of SARS-CoV-2.
Biochemical Pathways
The compound affects the biochemical pathways related to the replication of SARS-CoV-2. By inhibiting 3CL pro, the compound disrupts the viral replication process . This leads to a decrease in the number of viral particles, thereby reducing the severity of the infection.
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities
Result of Action
The result of the compound’s action is the inhibition of SARS-CoV-2 3CL pro . This inhibition disrupts the replication of the virus, leading to a decrease in the number of viral particles. The compound’s representative, 7a, displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .
Propriétés
IUPAC Name |
1-methyl-2-phenyl-4H-indeno[1,2-d][1,3]thiazol-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14NS.ClHO4/c1-18-16-14-10-6-5-9-13(14)11-15(16)19-17(18)12-7-3-2-4-8-12;2-1(3,4)5/h2-10H,11H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLIXUUIGBNLIV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=C1C3=CC=CC=C3C2)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide](/img/structure/B2873684.png)
![N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2873685.png)
![2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2873687.png)

![2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B2873690.png)
![4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol](/img/structure/B2873692.png)


![methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2873696.png)



![3,6-dichloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2873706.png)
